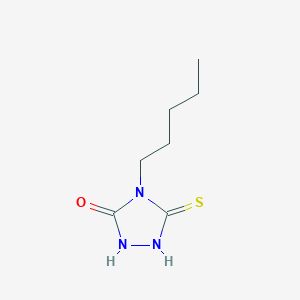![molecular formula C12H12N4O8 B046691 2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane CAS No. 116596-29-3](/img/structure/B46691.png)
2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene is a highly energetic compound known for its potential applications in various fields, including explosives and propellants. This compound is characterized by its complex structure, which includes multiple nitro groups that contribute to its high energy content.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene typically involves nitration reactions. One common method includes the nitration of a precursor compound using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective nitration of the desired positions on the molecule .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the nitration reaction is carried out in a series of reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene .
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while oxidation can produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of nitro groups in complex molecules.
Biology: Investigated for its potential effects on biological systems, although its high energy content limits its use in biological applications.
Medicine: Explored for its potential use in targeted drug delivery systems due to its ability to release energy upon decomposition.
Industry: Utilized in the development of high-energy materials for explosives and propellants.
Mecanismo De Acción
The mechanism of action of 2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene involves the decomposition of the nitro groups, which releases a significant amount of energy. This decomposition can be triggered by various stimuli, such as heat, shock, or friction. The molecular targets and pathways involved in this process include the breaking of N-NO2 bonds and the subsequent formation of gaseous products .
Comparación Con Compuestos Similares
Similar Compounds
4,4’,5,5’-Tetranitro-1H,1’H-2,2’-Biimidazole: Known for its high thermal stability and low sensitivity to mechanical stimuli.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): A well-known high-energy compound used in military applications.
Uniqueness
Its ability to undergo a wide range of chemical reactions also makes it a valuable compound for scientific research .
Propiedades
Número CAS |
116596-29-3 |
|---|---|
Fórmula molecular |
C12H12N4O8 |
Peso molecular |
340.25 g/mol |
Nombre IUPAC |
2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane |
InChI |
InChI=1S/C12H12N4O8/c17-13(18)11(14(19)20)3-1-4-8-7(3)9-5(11)2-6(10(8)9)12(4,15(21)22)16(23)24/h3-10H,1-2H2 |
Clave InChI |
DPEXIVBHDYTQSN-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C(C5C4C3C(C5)C2([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1C2C3C4C1C(C5C4C3C(C5)C2([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
1,1,5,5-tetranitro-(4)peristylane decahydro-2,2,5,5-tetranitro-1,6:3,4-dimethyanocyclobuta(1,2:3,4)dicyclopentene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)






![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)




